Lipophilicity Control: XLogP3 Comparison with Aromatic and Saturated Analogs
The predicted partition coefficient (XLogP3) of 2-methyl-3,4-dihydroquinoline is 1.6, positioning it optimally between the more lipophilic 2-methylquinoline (XLogP3 ~2.5) and the less lipophilic 2-methyl-1,2,3,4-tetrahydroquinoline (XLogP3 ~1.1). This intermediate lipophilicity is critical for achieving balanced membrane permeability and aqueous solubility in drug discovery programs [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 2-Methylquinoline: XLogP3 ~2.5; 2-Methyl-1,2,3,4-tetrahydroquinoline: XLogP3 ~1.1 |
| Quantified Difference | Δ = -0.9 vs. 2-methylquinoline; Δ = +0.5 vs. tetrahydro analog |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
The distinct logP value ensures that this compound provides a unique physicochemical profile for structure-activity relationship (SAR) studies, directly impacting absorption and distribution properties in biological systems.
- [1] PubChem Compound Summary for CID 3850744 (2-Methyl-3,4-dihydroquinoline), CID 7052 (2-Methylquinoline), and CID 15696 (2-Methyl-1,2,3,4-tetrahydroquinoline). National Center for Biotechnology Information (2024). View Source
